molecular formula C30H50O B12695522 Einecs 306-416-1 CAS No. 97232-74-1

Einecs 306-416-1

Cat. No.: B12695522
CAS No.: 97232-74-1
M. Wt: 426.7 g/mol
InChI Key: JLUBMMAQMKVTGL-RLROCYJYSA-N
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Description

Einecs 306-416-1, also known as (E,E,E,E,E,E)- (±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol, is a fatty alcohol compound. It is characterized by its colorless liquid form and aromatic odor. This compound is soluble in organic solvents such as ethanol, ether, and chloroform .

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of (E,E,E,E,E,E)- (±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol involves specific synthetic steps or extraction from natural plants. The synthetic route typically includes the controlled reaction of specific precursors under defined conditions to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product suitable for commercial use .

Chemical Reactions Analysis

Types of Reactions

(E,E,E,E,E,E)- (±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures, pressures, and pH levels to ensure the desired reaction pathway .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce different alcohols .

Scientific Research Applications

(E,E,E,E,E,E)- (±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of (E,E,E,E,E,E)- (±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context of its use. The compound may bind to receptors, enzymes, or other biomolecules, modulating their activity and leading to downstream effects .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to (E,E,E,E,E,E)- (±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol include:

Uniqueness

The uniqueness of (E,E,E,E,E,E)- (±)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol lies in its specific structure and properties, which make it suitable for various applications in different fields. Its solubility in organic solvents and aromatic odor are distinct characteristics that differentiate it from other similar compounds .

Properties

CAS No.

97232-74-1

Molecular Formula

C30H50O

Molecular Weight

426.7 g/mol

IUPAC Name

(6E,10E,14E,18E)-2,6,10,15,19,23-hexamethyltetracosa-1,6,10,14,18,22-hexaen-3-ol

InChI

InChI=1S/C30H50O/c1-24(2)14-11-17-28(7)20-12-18-26(5)15-9-10-16-27(6)19-13-21-29(8)22-23-30(31)25(3)4/h14-16,20-21,30-31H,3,9-13,17-19,22-23H2,1-2,4-8H3/b26-15+,27-16+,28-20+,29-21+

InChI Key

JLUBMMAQMKVTGL-RLROCYJYSA-N

Isomeric SMILES

CC(=CCC/C(=C/CC/C(=C/CC/C=C(\C)/CC/C=C(\C)/CCC(C(=C)C)O)/C)/C)C

Canonical SMILES

CC(=CCCC(=CCCC(=CCCC=C(C)CCC=C(C)CCC(C(=C)C)O)C)C)C

Origin of Product

United States

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